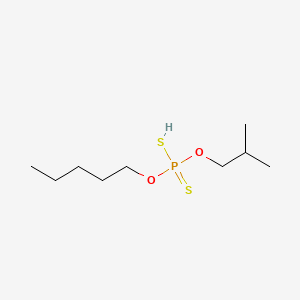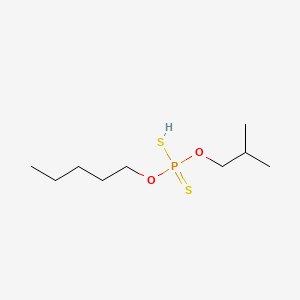
6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes an indenoisoquinoline core with a propynyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indenoisoquinoline Core: This step involves the cyclization of a suitable precursor, such as a 2-aryl-1,3-diketone, under acidic or basic conditions to form the indenoisoquinoline core.
Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (propyne) is coupled with a halogenated indenoisoquinoline derivative in the presence of a palladium catalyst and a copper co-catalyst.
Oxidation and Functionalization: The final step may involve oxidation and further functionalization to achieve the desired dione structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. This includes using continuous flow reactors for better control of reaction conditions and employing greener solvents and reagents to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione to diol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indenoisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted indenoisoquinoline derivatives.
Applications De Recherche Scientifique
6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Materials Science: The compound’s unique electronic properties make it a candidate for organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe to study DNA interactions and enzyme inhibition mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of 6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione involves its interaction with DNA and enzymes:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication, leading to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indenoisoquinoline Derivatives: Compounds with similar core structures but different substituents.
Camptothecin: Another topoisomerase inhibitor with a different core structure but similar mechanism of action.
Uniqueness
6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is unique due to its specific propynyl substituent, which may confer distinct electronic properties and biological activities compared to other indenoisoquinoline derivatives.
Propriétés
Numéro CAS |
81721-78-0 |
|---|---|
Formule moléculaire |
C19H11NO2 |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
6-prop-2-ynylindeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C19H11NO2/c1-2-11-20-17-13-8-4-5-9-14(13)18(21)16(17)12-7-3-6-10-15(12)19(20)22/h1,3-10H,11H2 |
Clé InChI |
UMRYKNVDLHXTAA-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1C2=C(C3=CC=CC=C3C1=O)C(=O)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)













